molecular formula C17H17N5O2 B2767366 N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide CAS No. 321385-50-6

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide

Cat. No.: B2767366
CAS No.: 321385-50-6
M. Wt: 323.356
InChI Key: VQOWASSHQYIPIN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). These functional groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions . The pyrazole ring, for example, can be synthesized through the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, as well as the amide group. The electron-donating amino group (-NH2) and the electron-withdrawing carbonyl group (C=O) in the amide could result in interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in acid-base reactions, the amide group could undergo hydrolysis, and the pyrazole and pyridine rings could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Disposition and Metabolism

Research on compounds similar to N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide often focuses on their disposition and metabolism within the human body. For example, studies on novel orexin receptor antagonists and other therapeutic agents provide detailed insights into their metabolic pathways, including the role of liver enzymes and gut microbiota in drug metabolism and the balance between bioactivation and detoxification processes (Renzulli et al., 2011), (Liu et al., 2017).

Dietary Assessment and Exposure

Studies also explore the dietary assessment of xenobiotics and their metabolites derived from food processing, identifying dietary and lifestyle-related factors that influence the intake of potentially harmful compounds. These findings are crucial for understanding how diet affects exposure to various chemicals and their potential health impacts (Zapico et al., 2022).

Biomonitoring and Environmental Exposure

Biomonitoring studies assess the presence of carcinogenic compounds and their metabolites in human biological samples, such as urine and breast milk, highlighting the significance of environmental exposure to these substances. Research in this area aims to establish biomarkers for exposure assessment and understand the health risks associated with exposure to various environmental contaminants (Bellamri et al., 2018), (Schecter et al., 2003).

Novel Therapeutic Agents

The development of novel therapeutic agents, such as inhibitors of bacterial DNA gyrase for treating mycobacterial infections, is a significant area of research. These studies involve assessing the safety, tolerability, pharmacokinetics, and efficacy of new drugs, providing a foundation for their potential use in treating various diseases (Talley et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, developing more efficient methods for its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-3-5-12(6-4-10)16(23)20-15-9-13(14-7-8-19-21-14)11(2)22(18)17(15)24/h3-9H,18H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOWASSHQYIPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N)C)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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